molecular formula C15H19NO B7494611 N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide

N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B7494611
M. Wt: 229.32 g/mol
InChI Key: MRVGKJFEOYBRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, also known as MK-2866, is a selective androgen receptor modulator (SARM) that has been extensively researched for its potential therapeutic applications. It was first developed by Merck & Co. in the 1990s as a treatment for muscle wasting and osteoporosis, but its use has since expanded to include a range of other conditions.

Mechanism of Action

As a SARM, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle mass. Unlike traditional anabolic steroids, however, it does not have significant effects on other tissues such as the prostate, liver, or cardiovascular system.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle and bone tissue, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. These include increased insulin sensitivity, improved lipid metabolism, and a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide for use in laboratory experiments is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects and toxicity. However, its relatively short half-life and low oral bioavailability can be limitations for some applications.

Future Directions

There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide and other SARMs. These include investigating their potential use in treating a wider range of conditions, such as sarcopenia and cachexia, as well as exploring new formulations and delivery methods to improve their pharmacokinetic properties. Additionally, further studies are needed to fully understand the long-term effects of SARMs on various tissues and systems in the body.

Synthesis Methods

The synthesis of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexanecarboxamide. This intermediate is then converted to the final product via a series of chemical reactions, including the addition of a carboxylic acid group and the introduction of a double bond in the cyclohexene ring.

Scientific Research Applications

N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia. It has also been investigated for its potential use in improving physical performance and reducing the risk of injury in athletes and military personnel.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-12-6-5-7-13(10-12)11-16-15(17)14-8-3-2-4-9-14/h2-3,5-7,10,14H,4,8-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVGKJFEOYBRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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